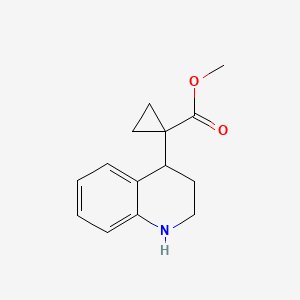
Methyl 1-(1,2,3,4-tetrahydroquinolin-4-yl)cyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(1,2,3,4-tetrahydroquinolin-4-yl)cyclopropane-1-carboxylate is a synthetic organic compound that features a cyclopropane ring attached to a tetrahydroquinoline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(1,2,3,4-tetrahydroquinolin-4-yl)cyclopropane-1-carboxylate typically involves the following steps:
Formation of Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring system.
Cyclopropanation: The cyclopropane ring can be introduced via a cyclopropanation reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
化学反応の分析
Types of Reactions
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclopropane ring, where nucleophiles can replace hydrogen atoms.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and halides can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinoline derivatives.
Reduction: Fully saturated quinoline rings.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic synthesis, Methyl 1-(1,2,3,4-tetrahydroquinolin-4-yl)cyclopropane-1-carboxylate serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
The compound has potential applications in biological research due to its structural similarity to natural alkaloids. It can be used as a probe to study enzyme interactions and receptor binding in various biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological activities. Its tetrahydroquinoline core is known to exhibit neuroprotective and anti-inflammatory properties, making it a candidate for drug development.
Industry
In the material science industry, the compound can be used in the development of new materials with specific electronic and optical properties. Its rigid cyclopropane ring and aromatic system contribute to the stability and functionality of these materials.
作用機序
The mechanism by which Methyl 1-(1,2,3,4-tetrahydroquinolin-4-yl)cyclopropane-1-carboxylate exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The tetrahydroquinoline ring can mimic the structure of natural substrates, allowing it to bind to active sites and modulate enzyme activity. Additionally, the compound can interact with cell membrane receptors, influencing signal transduction pathways and cellular responses.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroquinoline: A simpler analog without the cyclopropane ring, known for its biological activity.
Cyclopropane Carboxylates: Compounds with similar ester functionalities but lacking the tetrahydroquinoline core.
Quinoline Derivatives: Compounds with a fully aromatic quinoline ring, often used in medicinal chemistry.
Uniqueness
Methyl 1-(1,2,3,4-tetrahydroquinolin-4-yl)cyclopropane-1-carboxylate is unique due to the combination of the rigid cyclopropane ring and the biologically active tetrahydroquinoline core. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in both research and industrial applications.
特性
IUPAC Name |
methyl 1-(1,2,3,4-tetrahydroquinolin-4-yl)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-17-13(16)14(7-8-14)11-6-9-15-12-5-3-2-4-10(11)12/h2-5,11,15H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFITZSDSLBMND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2CCNC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













